molecular formula C21H14Cl2N2O B11651433 4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol

Cat. No.: B11651433
M. Wt: 381.3 g/mol
InChI Key: HRRSDXCYPVKRRF-UHFFFAOYSA-N
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Description

4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by the presence of two chlorine atoms and a benzodiazepine core, which contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol typically involves multiple steps, starting from readily available precursors. One common route includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzophenone, with an appropriate reagent like o-phenylenediamine under acidic conditions to form the benzodiazepine ring.

    Phenol Functionalization: The phenolic group is introduced via a nucleophilic substitution reaction, often using phenol or a substituted phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The benzodiazepine core can be reduced to form dihydro derivatives, which may have different pharmacological properties.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrobenzodiazepines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.

Medicine

In medicine, compounds with a benzodiazepine core are extensively studied for their effects on the central nervous system. This particular compound could be investigated for potential use in treating anxiety, insomnia, or other neurological disorders.

Industry

Industrially, this compound might be used in the synthesis of specialty chemicals or pharmaceuticals. Its unique properties could make it valuable in the development of new materials or drugs.

Mechanism of Action

The mechanism of action of 4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol likely involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of chlorine atoms may influence the binding affinity and potency of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-chloro-2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of two chlorine atoms and a phenolic group can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H14Cl2N2O

Molecular Weight

381.3 g/mol

IUPAC Name

4-chloro-2-[2-(4-chlorophenyl)-3H-1,5-benzodiazepin-4-yl]phenol

InChI

InChI=1S/C21H14Cl2N2O/c22-14-7-5-13(6-8-14)19-12-20(16-11-15(23)9-10-21(16)26)25-18-4-2-1-3-17(18)24-19/h1-11,26H,12H2

InChI Key

HRRSDXCYPVKRRF-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N=C1C3=C(C=CC(=C3)Cl)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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